molecular formula C21H26N2O4S B11360293 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B11360293
M. Wt: 402.5 g/mol
InChI Key: DPXJEPWLGCJCDF-UHFFFAOYSA-N
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Description

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide is a complex organic compound with a unique structure It is characterized by the presence of a dibenzo[c,e][1,2]thiazine ring system, which is further substituted with an isopropyl group and a dioxido group The compound also contains an acetamide moiety linked to a methoxypropyl group

Preparation Methods

The synthesis of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide involves multiple steps. The starting material is typically a dibenzo[c,e][1,2]thiazine derivative, which undergoes a series of reactions to introduce the isopropyl and dioxido groups. The acetamide moiety is then introduced through an acylation reaction, followed by the addition of the methoxypropyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide include other dibenzo[c,e][1,2]thiazine derivatives. These compounds share a similar core structure but differ in their substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C21H26N2O4S/c1-15(2)16-9-10-19-18(13-16)17-7-4-5-8-20(17)28(25,26)23(19)14-21(24)22-11-6-12-27-3/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,22,24)

InChI Key

DPXJEPWLGCJCDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCCOC

Origin of Product

United States

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